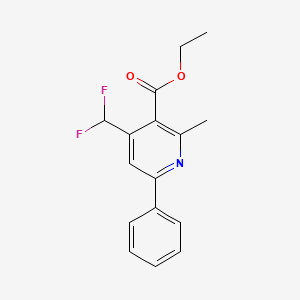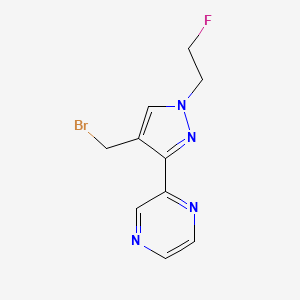
2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a pyrazine ring with a pyrazol-3-yl group at the 2-position. The pyrazol-3-yl group would have a bromomethyl group at the 4-position and a fluoroethyl group at the 1-position. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The bromomethyl and fluoroethyl groups are good leaving groups, so they could potentially participate in substitution reactions. The pyrazole and pyrazine rings might undergo electrophilic aromatic substitution or other ring reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity would be influenced by the polar bromomethyl and fluoroethyl groups, and its stability would be affected by the aromatic pyrazole and pyrazine rings .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Fluorinated Pyrazoles Synthesis
Fluorinated pyrazoles, bearing additional functional groups for further functionalization, are critical as building blocks in medicinal chemistry. A synthetic strategy for new 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with hydrazines (Surmont et al., 2011). This methodology showcases the chemical versatility of compounds related to the target molecule, highlighting their importance in synthesizing fluorinated compounds with potential biological activity.
Advanced Fluorinated Compounds for Cancer Research
Novel fluorosubstituted compounds have been synthesized and tested against human cancer cell lines, showing anticancer activity at low concentrations. This research demonstrates the potential of fluorinated compounds in the development of new cancer therapies (Hammam et al., 2005).
Crystal Structure Analysis of Pyrazole Compounds
The study of N-substituted pyrazolines, including compounds with fluorophenyl groups, contributes to understanding the molecular configurations essential for designing molecules with specific chemical and physical properties (Loh et al., 2013).
Potential Therapeutic Uses
Anticancer Activity
Research into fluoro substituted benzo[b]pyran compounds, which on further chemical modification can lead to pyrazole derivatives, exhibits significant anticancer activity, particularly against lung cancer. This finding suggests the potential utility of structurally related compounds in developing new anticancer agents (Hammam et al., 2005).
Enzyme Inhibition for Therapeutic Applications
The synthesis of diaryl-1H-pyrazole-3-ol derivatives has shown potential as COX-2 inhibitors, indicating the relevance of pyrazole-based compounds in creating new therapeutic agents for conditions like inflammation (Patel et al., 2004).
Materials Science Applications
Photovoltaic Devices
Thieno[3,4-b]pyrazine-based and benzothiadiazole-based copolymers, including fluorinated derivatives, have been synthesized for application in photovoltaic devices. These materials demonstrate the role of fluorinated pyrazoles and related compounds in enhancing the efficiency of energy conversion in solar cells (Zhou et al., 2010).
Light-Emitting Devices
The synthesis and characterization of heteroleptic mononuclear cyclometalated iridium(III) complexes with pyrazine ligands, including fluorinated derivatives, highlight their application in organic light-emitting devices (OLEDs). These studies underscore the importance of fluorinated pyrazoles in developing materials with tailored electronic and photophysical properties for advanced technological applications (Stagni et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(bromomethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN4/c11-5-8-7-16(4-1-12)15-10(8)9-6-13-2-3-14-9/h2-3,6-7H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLANJIKIFSGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2CBr)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




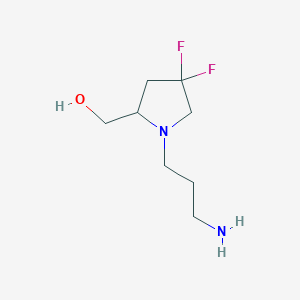
![4-Methoxy-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B1491970.png)
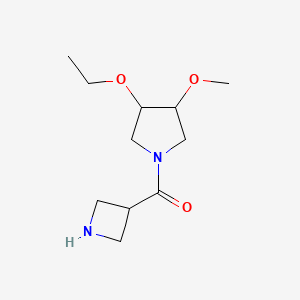

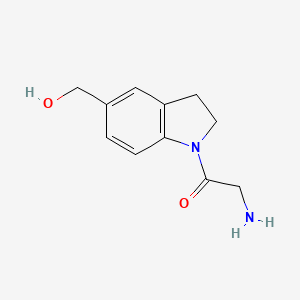

![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1491980.png)

![(6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1491983.png)
![6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B1491984.png)
![2-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1491985.png)

